![molecular formula C11H21ClN2O2 B6610786 tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride CAS No. 2866319-43-7](/img/structure/B6610786.png)
tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride (TBAAH) is a versatile organic compound with a wide range of applications in scientific research. TBAAH is a white crystalline powder with a melting point of 158-162°C and a molecular weight of 397.9 g/mol. TBAAH is soluble in water, alcohol, and most organic solvents, making it an ideal compound for use in scientific research. TBAAH is also known as tert-butyl-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride, TBAAH hydrochloride, and tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylic acid hydrochloride.
Mechanism of Action
TBAAH is a versatile organic compound with a wide range of applications in scientific research. TBAAH is a weak acid that is able to form hydrogen bonds with other molecules, allowing it to act as a catalyst in a variety of reactions. TBAAH is also able to form complexes with other molecules, allowing it to act as a ligand in a variety of chemical reactions.
Biochemical and Physiological Effects
TBAAH is a non-toxic organic compound that is not known to have any adverse effects on the human body. TBAAH has been shown to be non-irritating to the skin and eyes and is not known to be a carcinogen. TBAAH has also been shown to be non-mutagenic and non-teratogenic.
Advantages and Limitations for Lab Experiments
TBAAH is a versatile organic compound with a wide range of applications in scientific research. TBAAH is soluble in a variety of solvents, making it an ideal compound for use in a variety of laboratory experiments. TBAAH is also relatively inexpensive and easy to obtain, making it an ideal compound for use in research. However, TBAAH is a relatively weak acid, making it unsuitable for use in some laboratory experiments.
Future Directions
The potential applications of TBAAH in scientific research are vast. TBAAH can be used to develop new drug designs, synthesize new compounds, and study enzyme-catalyzed reactions. TBAAH can also be used to study the effects of pH on protein crystallization, as well as the effects of pH on other biochemical reactions. Additionally, TBAAH can be used to study the interactions between molecules, as well as the effects of pH on the structure and function of proteins.
Synthesis Methods
TBAAH can be synthesized in two steps. The first step involves the reaction of tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylic acid with hydrochloric acid. This reaction yields tert-butyl-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride (TBAAH). The second step involves the recrystallization of the product in a suitable solvent.
Scientific Research Applications
TBAAH is widely used in scientific research due to its versatility and wide range of applications. TBAAH has been used in a variety of research applications, including drug design, protein crystallization, and enzyme-catalyzed reactions. TBAAH has also been used in the synthesis of a variety of compounds, including peptides, polymers, and small molecules.
properties
IUPAC Name |
tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-9(12)7-4-8(13)5-7;/h7-9H,4-6,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMASOCGRHWIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2CC1C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride |
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